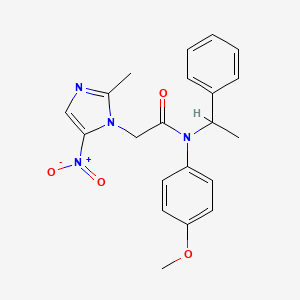![molecular formula C20H18N4O3 B4300406 N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B4300406.png)
N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide
Overview
Description
N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide, also known as NPA, is a chemical compound that has been widely used in scientific research. It is a small molecule that belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs. NPA has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide involves its ability to mimic the structure of NAD+. NAD+ is a coenzyme that plays a critical role in cellular metabolism and energy production. N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide can bind to and activate the same enzymes that are activated by NAD+, leading to changes in cellular metabolism and signaling pathways.
Biochemical and Physiological Effects
N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells by inhibiting PARP activity. N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide has also been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and neuroprotection. Additionally, N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of obesity and diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide in lab experiments is its small size, which allows it to easily penetrate cells and tissues. Additionally, N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide has been shown to be stable and relatively non-toxic, making it a useful tool for studying cellular metabolism and signaling pathways. However, one limitation of using N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide is its relatively low potency compared to other NAD+ analogs, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide. One area of interest is its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide has been shown to reduce inflammation and oxidative stress in the brain, which are key factors in the development of these diseases. Another area of interest is its potential use in combination with other anticancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to determine the optimal dosing and administration of N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide for therapeutic use in humans.
Conclusion
In conclusion, N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide is a small molecule that has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, neuroprotective, and metabolic effects, and has potential for use in treating a variety of diseases. Further research is needed to fully understand its mechanisms of action and therapeutic potential.
Scientific Research Applications
N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide has been studied for its potential role in treating metabolic diseases such as obesity and diabetes.
properties
IUPAC Name |
N-(4-nitrophenyl)-2-(2-phenylethylamino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-20(23-16-8-10-17(11-9-16)24(26)27)18-7-4-13-21-19(18)22-14-12-15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,21,22)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBVUALWXHDYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B4300337.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300348.png)
![1-(2,5-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B4300360.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300369.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300378.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300380.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300383.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-isopropoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300388.png)
![2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4300396.png)
![N-benzyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4300414.png)

![3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300423.png)